Ethyl 5-amino-3-bromo-2-fluorobenzoate
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Overview
Description
Ethyl 5-amino-3-bromo-2-fluorobenzoate is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzoic acid, featuring amino, bromo, and fluoro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-3-bromo-2-fluorobenzoate typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluorobenzoic acid, followed by nitration to introduce the amino group. The final step involves esterification with ethanol to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-bromo-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of aminobenzoates.
Scientific Research Applications
Ethyl 5-amino-3-bromo-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-3-bromo-2-fluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino, bromo, and fluoro groups can influence its binding affinity and specificity for molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-2-fluorobenzoate: Lacks the amino group, making it less reactive in certain chemical reactions.
Ethyl 2-amino-5-bromo-3-fluorobenzoate: Similar structure but different substitution pattern, leading to different reactivity and applications
Uniqueness
Ethyl 5-amino-3-bromo-2-fluorobenzoate is unique due to the combination of amino, bromo, and fluoro substituents on the aromatic ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C9H9BrFNO2 |
---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
ethyl 5-amino-3-bromo-2-fluorobenzoate |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)6-3-5(12)4-7(10)8(6)11/h3-4H,2,12H2,1H3 |
InChI Key |
MPJJKZFRWUYXON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)N)Br)F |
Origin of Product |
United States |
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